Ethyl trimethylhydrazine
Description
Ethyl trimethylhydrazine is a substituted hydrazine derivative characterized by one ethyl group and three methyl groups attached to the hydrazine core (N₂H₄). This compound derivatives, such as 3-(2,2,2-trimethylhydrazine)propionate (THP), are noted for their pharmacological relevance, particularly in cardioprotection and anti-ischemic applications .
Key physicochemical properties of related compounds include:
Properties
CAS No. |
50599-41-2 |
|---|---|
Molecular Formula |
C5H14N2 |
Molecular Weight |
102.18 g/mol |
IUPAC Name |
1-ethyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-5-7(4)6(2)3/h5H2,1-4H3 |
InChI Key |
LPIBBWREIUCAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with methyl iodide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 50-60°C. The reaction proceeds as follows: [ \text{C2H5NHNH2} + 3 \text{CH3I} \rightarrow \text{C5H14N2} + 3 \text{HI} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl trimethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or nitrogen-containing compounds.
Reduction: The compound can be reduced to simpler hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Nitrogen oxides or amines.
Reduction: Simpler hydrazines.
Substitution: Halogenated hydrazines or other substituted derivatives.
Scientific Research Applications
Ethyl trimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
Ethyl trimethylhydrazine can be compared with other hydrazine derivatives such as:
- Monomethylhydrazine
- Dimethylhydrazine
- Tetramethylhydrazine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other hydrazines, it may exhibit different reactivity and stability, making it suitable for specific applications.
Comparison with Similar Compounds
Structural Comparison
Key Structural Notes:
- Bromophenyl derivatives (e.g., 1-(4-bromophenyl)-1,2,2-trimethylhydrazine) exhibit higher steric hindrance, affecting reactivity .
Reactivity Insights :
- Trimethylhydrazine derivatives are sensitive to oxidation, requiring inert conditions during synthesis .
- Ethyl substituents may necessitate longer reaction times due to steric effects compared to methyl groups .
Physicochemical Properties
Functional Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
